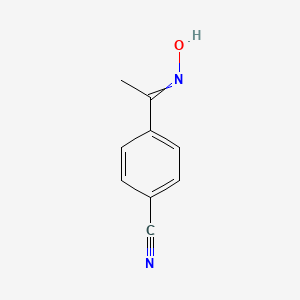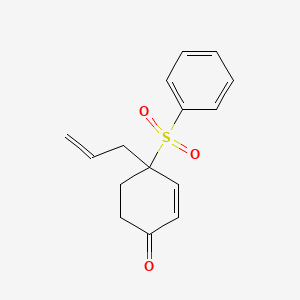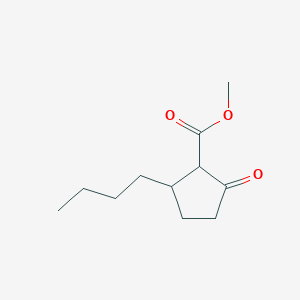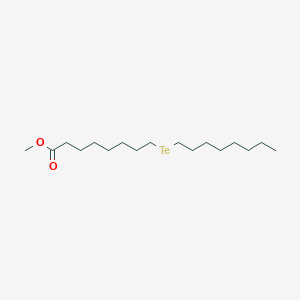
Methyl 8-(octyltellanyl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(octyltellanyl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tellurium atom within its molecular structure, which is relatively rare in organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(octyltellanyl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The tellurium atom is introduced through a nucleophilic substitution reaction, where an octyltellanyl group replaces a leaving group on the octanoate ester. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-(octyltellanyl)octanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state or even to elemental tellurium.
Substitution: Nucleophilic substitution reactions can replace the octyltellanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and other oxygenated derivatives.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-(octyltellanyl)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of methyl 8-(octyltellanyl)octanoate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octanoate: A simpler ester without the tellurium atom, used in flavorings and fragrances.
Methyl caprylate: Another ester similar to methyl octanoate, used in similar applications.
Uniqueness
Methyl 8-(octyltellanyl)octanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84057-03-4 |
|---|---|
Molekularformel |
C17H34O2Te |
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
methyl 8-octyltellanyloctanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
BKAYIBHYOFFKJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Te]CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


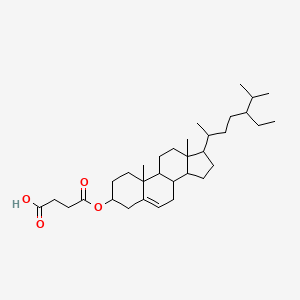
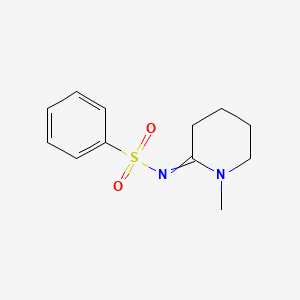
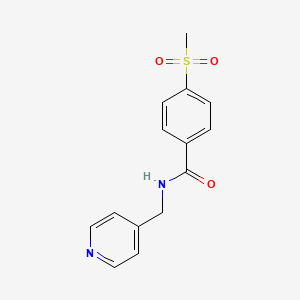
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

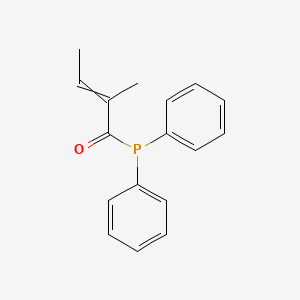
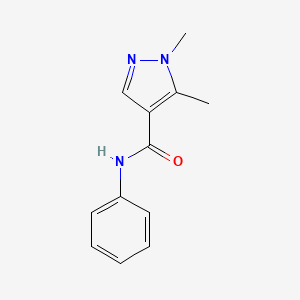
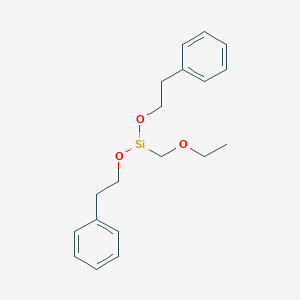
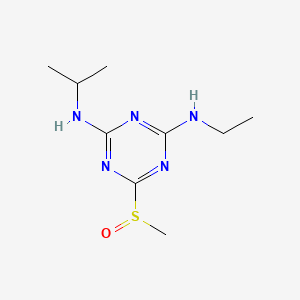
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
